molecular formula C16H17NO2 B1384230 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde CAS No. 342037-22-3

3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde

Cat. No. B1384230
M. Wt: 255.31 g/mol
InChI Key: QJJYBELQAHABAO-UHFFFAOYSA-N
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Description

This compound is an organic molecule that contains a benzaldehyde group, a pyridyl group, and a tert-butyl group. The benzaldehyde group consists of a benzene ring with an aldehyde substituent, the pyridyl group is a basic aromatic ring with a nitrogen atom, and the tert-butyl group is a branched alkyl group .


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions or reductive amination . These processes involve the reaction of an amine with a carbonyl compound to form an imine or a Schiff base, which is then reduced to the desired compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a benzene ring, a pyridine ring, and a tert-butyl group. The hydroxy group attached to the benzene ring would make it a phenol, and the aldehyde group would give it carbonyl characteristics .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. The aldehyde group could undergo nucleophilic addition reactions, the phenol group could participate in electrophilic aromatic substitution reactions, and the pyridine ring could undergo electrophilic and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar aldehyde and phenol groups could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized in various synthesis processes. For instance, it has been used in the synthesis of 5-tert-butyl-2-hydroxy-benzaldehyde, where optimal conditions for its formation were explored, achieving a yield of 73.1% (Hui Jian-bin, 2011).
  • Similar studies were conducted on the synthesis of 5-bromo-3-tert-butyl-2-hydroxy-benzaldehyde from bromine and 3-tert-butyl-2-hydroxybenzaldehyde (Du Longchao, 2013).
  • Additionally, 3-Bromo-5-tert-butyl-2-hydroxy-benzaldehyde (BTHB) was synthesized from bromine and 5-tert-butyl-2-hydroxy-benzaldehyde in acetic acid, yielding 88.2% (Hui Jian-bin, 2012).

Catalysis and Chemical Reactions

  • The compound played a role in the Suzuki cross-coupling reaction study, where it was synthesized by coupling reaction of arylboronic acids with aryl bromides, achieving an excellent yield of 97% under certain conditions (Biyu Wang et al., 2014).
  • It was also involved in the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid through oxidation processes (Lai Yi, 2003).

Advanced Material Synthesis

  • The compound has been used in the synthesis of complex materials, like in the preparation of 2,3-disubstituted thiazolidin-4-ones containing sterically hindered groups (М. А. Силин et al., 2012).
  • It was also utilized in the template synthesis of LnIIIL complexes, showing potential in luminescent properties studies (Wai-Kwok Wong et al., 2004).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s always important to refer to the Safety Data Sheet (SDS) for detailed information .

properties

IUPAC Name

3-tert-butyl-2-hydroxy-5-pyridin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-16(2,3)14-9-12(8-13(10-18)15(14)19)11-4-6-17-7-5-11/h4-10,19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJYBELQAHABAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde

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